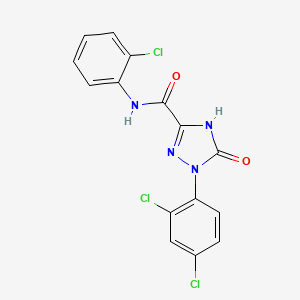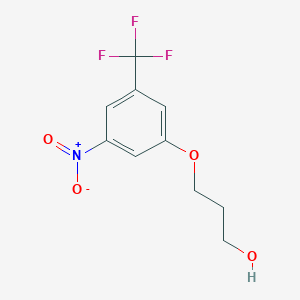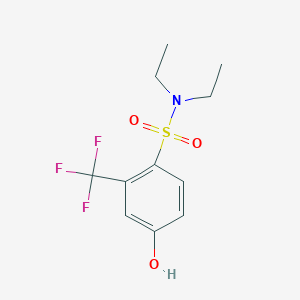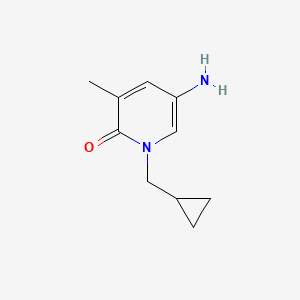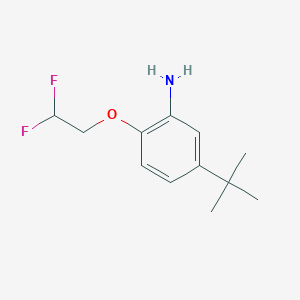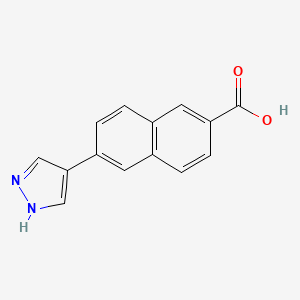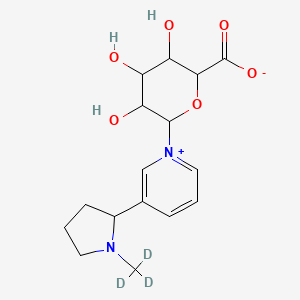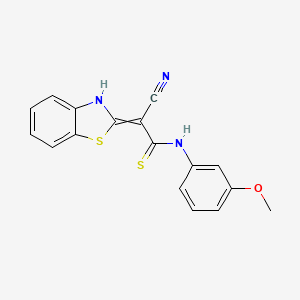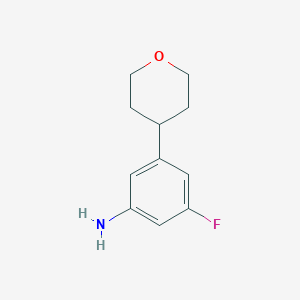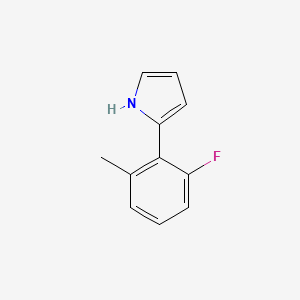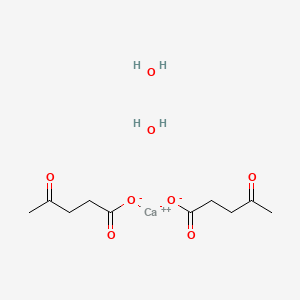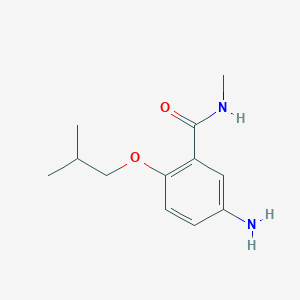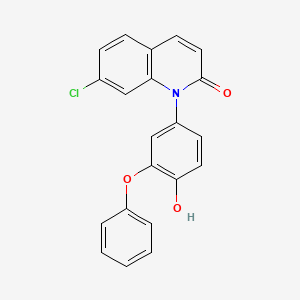
7-Chloro-1-(4-hydroxy-3-phenoxyphenyl)-quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1-(4-hydroxy-3-phenoxyphenyl)-quinolin-2(1H)-one is a quinoline derivative with a complex molecular structure. This compound is characterized by the presence of a chloro group at the 7th position, a hydroxy group at the 4th position of the phenyl ring, and a phenoxy group at the 3rd position of the phenyl ring. Quinolines are known for their diverse biological activities and applications in various fields, including medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-(4-hydroxy-3-phenoxyphenyl)-quinolin-2(1H)-one typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The specific steps may include:
Formation of the quinoline core through cyclization reactions.
Introduction of the chloro group at the 7th position via halogenation reactions.
Attachment of the phenoxy group at the 3rd position through electrophilic aromatic substitution.
Introduction of the hydroxy group at the 4th position via hydroxylation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1-(4-hydroxy-3-phenoxyphenyl)-quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can reduce the chloro group or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can replace existing groups with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products Formed:
Oxidation: Products may include quinone derivatives or hydroxylated quinolines.
Reduction: Reduced forms of the compound, such as chloroquinolines, can be obtained.
Substitution: Substituted quinolines with different functional groups can be synthesized.
Scientific Research Applications
7-Chloro-1-(4-hydroxy-3-phenoxyphenyl)-quinolin-2(1H)-one has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-Chloro-1-(4-hydroxy-3-phenoxyphenyl)-quinolin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
7-Chloro-1-(4-hydroxy-3-phenoxyphenyl)-quinolin-2(1H)-one is unique due to its specific structural features and biological activities. Similar compounds include other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug.
Quinine: Another antimalarial agent with similar structural features.
Ciprofloxacin: A fluoroquinolone antibiotic.
These compounds share the quinoline core but differ in their substituents and biological activities
Properties
Molecular Formula |
C21H14ClNO3 |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
7-chloro-1-(4-hydroxy-3-phenoxyphenyl)quinolin-2-one |
InChI |
InChI=1S/C21H14ClNO3/c22-15-8-6-14-7-11-21(25)23(18(14)12-15)16-9-10-19(24)20(13-16)26-17-4-2-1-3-5-17/h1-13,24H |
InChI Key |
XCTDFSSYMGKGKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)N3C(=O)C=CC4=C3C=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


